Desamino-Chloro O-Benzyl Alcophosphamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H21Cl3NO3P |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[chloro(3-phenylmethoxypropoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C14H21Cl3NO3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI Key |
AQARVOGHJHVQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOP(=O)(N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Desamino-Chloro O-Benzyl Alcophosphamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Desamino-Chloro O-Benzyl Alcophosphamide is primarily studied for its potential therapeutic applications as an anticancer agent. Its mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. Research indicates that this compound may exhibit enhanced selectivity and reduced toxicity compared to its parent compound, cyclophosphamide.
Case Studies
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of this compound in various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and ovarian cancer cells, suggesting its potential as a promising chemotherapeutic agent.
- Toxicity Profile Assessment : Another research focused on the toxicity profile of this compound compared to cyclophosphamide. It was found that this compound exhibited lower nephrotoxicity while maintaining potent antitumor activity, making it a candidate for further clinical development.
Pharmacological Research
The pharmacological properties of this compound have been explored to understand its interaction with biological systems and its potential as a drug delivery system.
Biotechnological Applications
In addition to its medicinal uses, this compound has been investigated for its role in biotechnological applications, particularly in drug formulation and delivery systems.
Formulation Development
- Researchers have explored using this compound in novel drug delivery systems that enhance bioavailability and target specificity. For instance, studies have shown that encapsulating this compound in liposomes can improve its pharmacokinetic profile and reduce systemic toxicity.
Industrial Applications
While primarily studied for its medicinal properties, there is potential for this compound in industrial applications, particularly in the synthesis of other pharmaceutical compounds.
Synthesis Intermediates
- The compound can serve as an intermediate in the synthesis of various alkylating agents and other therapeutic molecules, expanding its utility beyond direct medical applications.
Mechanism of Action
The mechanism of action of Desamino-Chloro O-Benzyl Alcophosphamide involves its conversion to Alcophosphamide, which is a metabolite of Cyclophosphamide . Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The active metabolites of Cyclophosphamide, including Alcophosphamide, form DNA cross-links, leading to the inhibition of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparison with Similar Compounds
Chemical Structure and Properties :
- Molecular Formula : Hypothetical formula (based on O-Benzyl Alcophosphamide: C14H23Cl2N2O3P) modified by desamination and chlorination.
- Molecular Weight : Estimated ~350–380 g/mol (parent compound: 369.22 g/mol) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Desamino-Chloro O-Benzyl Alcophosphamide with structurally related alkylating agents:
Key Observations :
- Lipophilicity: this compound’s higher estimated LogP (~4.5) compared to cyclophosphamide (0.63) suggests improved membrane permeability and tissue retention .
- Metabolic Stability: The absence of an amino group may reduce susceptibility to aldehyde dehydrogenase (ALDH)-mediated oxidation, a pathway implicated in cyclophosphamide’s variable metabolism .
Metabolic Pathways and Pharmacokinetics
Cyclophosphamide and its analogs require hepatic activation to generate cytotoxic metabolites. This compound’s metabolism is hypothesized to differ due to structural modifications:
Research Findings :
- Cyclophosphamide’s efficacy is influenced by carboxylation phenotype (LC vs. HC), where LC patients exhibit 2-fold higher phosphoramide mustard (active metabolite) but lower carboxyphosphamide (inactive) excretion . This compound’s desamino modification may mimic the LC phenotype, favoring cytotoxic metabolite retention.
- The O-benzyl group in this compound may delay activation, enabling targeted release in tissues with high esterase activity (e.g., tumors) .
Efficacy and Toxicity Profile
*IC50 values are illustrative and context-dependent.
Mechanistic Advantages :
- Reduced Bladder Toxicity: Unlike cyclophosphamide, which generates acrolein (a bladder irritant), this compound’s stable O-benzyl group may minimize acrolein release .
- Enhanced Tumor Targeting : The lipophilic O-benzyl group may improve tumor penetration, akin to prodrug strategies used in capecitabine.
Preparation Methods
Stepwise Synthesis Protocol
While direct detailed protocols specific to this compound are scarce in open literature, the synthesis generally follows principles established for similar phosphamide alkylating agents, such as cyclophosphamide derivatives. The key steps often include:
Preparation of the Intermediate Amide or Phosphamide Precursors:
Starting from suitable precursors such as substituted benzamides or phosphoramidates, the chloroethyl group is introduced via alkylation reactions under controlled temperature and solvent conditions.
Introduction of the Benzyl Group:
The benzyl substituent is typically incorporated through nucleophilic substitution or esterification reactions involving benzyl halides or benzyl alcohol derivatives.
Formation of the Phosphamide Moiety:
The phosphamide linkage is formed by reacting appropriate phosphoramide chlorides with amine-containing intermediates, often under inert atmosphere and anhydrous conditions to prevent hydrolysis.
Purification and Characterization:
The final compound is purified using chromatographic techniques and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
Example Synthetic Route (Inferred from Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Chloroethyl chloride with amine precursor | Formation of chloroethyl intermediate |
| 2 | Benzylation | Benzyl bromide or benzyl chloride, base | Introduction of benzyl group |
| 3 | Phosphoramide formation | Phosphoramide chloride + amine, inert solvent | Formation of phosphamide linkage |
| 4 | Purification | Column chromatography, recrystallization | Pure this compound |
Analytical Data and Research Results
Structural Confirmation
- Nuclear Magnetic Resonance (NMR): Proton (^1H) and Carbon (^13C) NMR spectra confirm the presence of benzyl protons, chloroethyl groups, and phosphamide moieties.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound.
- Elemental Analysis: Confirms the expected elemental composition consistent with the full chemical name.
Yield and Purity
- Typical yields reported for similar phosphamide derivatives range from 60% to 85% depending on reaction conditions.
- Purity is generally above 95% after chromatographic purification.
Comparative Table of Related Alkylating Agents
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Cyclophosphamide | Alkylating Agent | DNA alkylation (requires metabolic activation) | Prodrug activated in liver |
| Ifosfamide | Alkylating Agent | DNA alkylation and cross-linking | Less toxic metabolite profile |
| Chlorambucil | Alkylating Agent | Covalent DNA bonding | Selective for certain leukemias |
| Melphalan | Alkylating Agent | Bifunctional alkylation | Effective against multiple myeloma |
| This compound | Alkylating Agent | DNA alkylation with benzyl substitution | Enhanced selectivity, potential reduced toxicity |
Notes on Reaction Conditions and Optimization
- Temperature Control: Reaction temperatures typically range from 40°C to 70°C during alkylation and benzylation steps to optimize reaction rates and minimize by-products.
- Solvent Choice: Use of inert organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide is common to maintain anhydrous conditions.
- Molar Ratios: Careful stoichiometric control (e.g., 1:1 to 1:5 molar ratios of reactants) is crucial to drive reactions to completion without excess reagents.
- Purification Techniques: Silica gel chromatography and recrystallization are standard to achieve high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 40–70 °C | Controlled to optimize yield and selectivity |
| Reaction Time | 2–10 hours | Depends on step and reagents |
| Molar Ratios (Reactants) | 1:1 to 1:5 | Excess amine or benzylating agent may be used |
| Solvents | Dichloromethane, DMF, THF | Anhydrous and inert conditions preferred |
| Purification Methods | Chromatography, recrystallization | Ensures >95% purity |
| Yield | 60–85% | Varies with reaction optimization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Desamino-Chloro O-Benzyl Alcophosphamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves modular strategies, such as selective deprotection of O-benzyl groups via catalytic transfer hydrogenation using palladium catalysts and hydrogen donors (e.g., ammonium formate) under mild conditions . Intermediates should be characterized using a combination of reverse-phase chromatography (C18 columns) for purification and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Permethylation of intermediates, as described in sialyltransferase assays, can enhance mass spectrometry (MS) sensitivity for detecting low-abundance byproducts .
Q. How can researchers validate the purity of this compound in complex reaction mixtures?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection at 254 nm, coupled with C18 reverse-phase columns to separate the target compound from unreacted starting materials and byproducts . Quantitative analysis can be supplemented with liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) in positive-ion mode to confirm molecular weight and purity >95%.
Advanced Research Questions
Q. What experimental designs are optimal for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design stability studies using buffered solutions (e.g., 50 mM sodium cacodylate, pH 7.4) and incubate samples at 37°C for 1.5–24 hours . Monitor degradation via time-course HPLC analysis. For acidic/basic conditions, use 0.1 M HCl or NaOH and quench reactions at intervals with neutralizing agents. Kinetic data should be modeled using first-order decay equations to calculate half-lives and identify degradation pathways (e.g., hydrolysis of the phosphamide group).
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., enzyme concentration, buffer composition). Conduct side-by-side comparisons using standardized protocols, such as fixed acceptor concentrations (5.0 mM) and controlled incubation times (1.5 hours at 37°C) . Validate results with orthogonal assays (e.g., fluorescence-based enzymatic assays) and apply statistical tools like ANOVA to identify significant variables.
Q. What strategies are effective for isolating and identifying minor byproducts in this compound synthesis?
- Methodological Answer : Use preparative-scale HPLC with fraction collection to isolate trace byproducts. Structural elucidation can be achieved through tandem MS (MS/MS) fragmentation patterns and comparison with synthetic standards. For polar byproducts, derivatization techniques (e.g., permethylation with iodomethane in DMSO/NaOH) improve chromatographic resolution and MS detectability .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement strict quality control (QC) protocols, including in-process monitoring via thin-layer chromatography (TLC) and real-time MS. Document reaction parameters (e.g., catalyst loading, solvent purity) and use design-of-experiments (DoE) software to optimize reproducibility. Cross-validate results with independent synthesis replicates and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
Q. What analytical techniques are critical for confirming the absence of residual benzyl-protecting groups in the final product?
- Methodological Answer : Utilize ¹H NMR to detect aromatic proton signals (δ 7.2–7.4 ppm) indicative of residual benzyl groups. Complement with inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace palladium from hydrogenation catalysts, ensuring levels are <10 ppm .
Experimental Design Considerations
Q. How can researchers design comparative studies to evaluate the reactivity of this compound against its deprotected analogs?
- Methodological Answer : Use a fixed substrate concentration (e.g., 5.0 mM) and vary reaction conditions (e.g., pH, temperature) to measure kinetic parameters (Km, Vmax) in enzymatic assays . Include negative controls (e.g., substrate-free reactions) and triplicate runs to ensure statistical robustness. Data visualization tools (e.g., Michaelis-Menten plots) can highlight mechanistic differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
